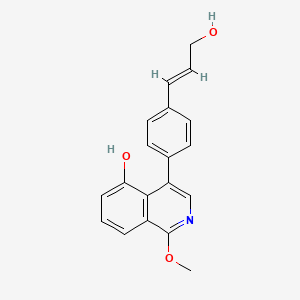
Bis(1-phenyl-1,3-pentanedionato)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-phenyl-1,3-pentanedionato)copper is an organometallic compound with the molecular formula C22H22CuO4. It is known for its unique coordination structure, where the copper ion is chelated by two 1-phenyl-1,3-pentanedionato ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-phenyl-1,3-pentanedionato)copper typically involves the reaction of copper(II) salts with 1-phenyl-1,3-pentanedione in the presence of a base. A common method includes dissolving copper(II) acetate in a suitable solvent like ethanol, followed by the addition of 1-phenyl-1,3-pentanedione and a base such as sodium hydroxide. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-phenyl-1,3-pentanedionato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in its coordination environment.
Reduction: The compound can be reduced, often resulting in the formation of copper(I) complexes.
Substitution: Ligand exchange reactions can occur, where the 1-phenyl-1,3-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction could produce copper(I) species. Substitution reactions result in new copper complexes with different ligands .
Aplicaciones Científicas De Investigación
Bis(1-phenyl-1,3-pentanedionato)copper has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and oxidation processes.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic and magnetic properties.
Biological Studies: Research is conducted to investigate its interactions with biological molecules and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of fine chemicals and as a precursor for other copper-based materials
Mecanismo De Acción
The mechanism by which Bis(1-phenyl-1,3-pentanedionato)copper exerts its effects involves the coordination of the copper ion with the 1-phenyl-1,3-pentanedionato ligands. This coordination stabilizes the copper ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
Bis(acetylacetonato)copper: Another copper complex with acetylacetonate ligands.
Bis(benzoylacetonato)copper: Similar structure but with benzoylacetonate ligands.
Bis(3-phenyl-2,4-pentanedionato)copper: A closely related compound with slight variations in the ligand structure.
Uniqueness
Bis(1-phenyl-1,3-pentanedionato)copper is unique due to the presence of the phenyl group in its ligands, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and stability .
Propiedades
Número CAS |
15443-06-8 |
|---|---|
Fórmula molecular |
C22H22CuO4 |
Peso molecular |
414.0 g/mol |
Nombre IUPAC |
copper;1-phenylpentane-1,3-dione |
InChI |
InChI=1S/2C11H11O2.Cu/c2*1-2-10(12)8-11(13)9-6-4-3-5-7-9;/h2*3-8H,2H2,1H3;/q2*-1;+2 |
Clave InChI |
IQTBPUITAJQSCD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)[CH-]C(=O)C1=CC=CC=C1.CCC(=O)[CH-]C(=O)C1=CC=CC=C1.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)
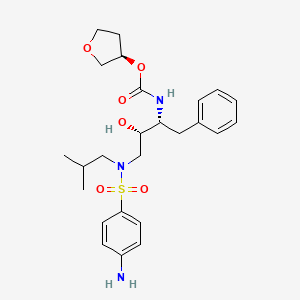

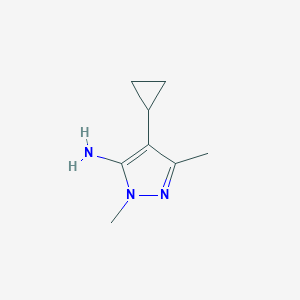
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)
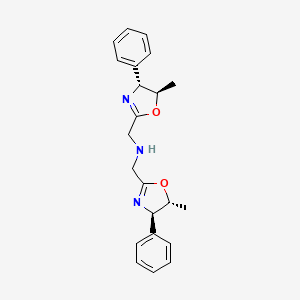
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)


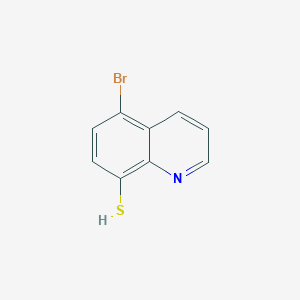
![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
